Product packaging for Sceptrin(Cat. No.:CAS No. 79638-16-7)

Sceptrin

Cat. No.: B1202046
CAS No.: 79638-16-7
M. Wt: 620.3 g/mol
InChI Key: YPZNLFZLPZWWAD-GWIYSAMLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Pyrrole-Imidazole Alkaloids in Marine Natural Products Research

Pyrrole-imidazole alkaloids (PIAs) represent a substantial and structurally diverse family of natural products predominantly isolated from marine sponges mdpi.comnih.govnih.govnih.gov. These compounds are characterized by their intricate carbon frameworks and a wide array of biological activities mdpi.comnih.gov. The chemical origin of PIA structures can be traced back to specific amino acids, such as proline and lysine, with oroidin (B1234803) serving as a crucial biogenetic precursor mdpi.com. Since the initial identification of (-)-dibromophakellin in 1971, hundreds of PIAs have been discovered mdpi.com. Extensive research has been conducted on their structural elucidation, chemical and biological syntheses, and diverse bioactivities mdpi.com. PIAs are found in various sponge families, including Agelasidae, Axinellidae, Dyctionellidae, and Hymeniacidonidae nih.gov. Many members of this family exhibit significant anticancer, antimicrobial, antiviral, or immunosuppressive properties nih.gov. Beyond their pharmacological relevance, PIAs also play an ecological role, acting as chemical feeding deterrents for marine organisms nih.gov.

Significance of Dimeric Marine Alkaloids in Chemical Biology

Dimeric marine alkaloids constitute a unique class of natural products, often displaying profound biological activities mathewsopenaccess.com. Their complex architectures and distinct chemical properties have garnered considerable attention from synthetic chemists and chemical biologists nih.gov. These compounds, formed by the dimerization of smaller units, frequently exhibit enhanced or novel bioactivities compared to their monomeric counterparts. The study of dimeric marine alkaloids is particularly significant in the context of drug discovery, as they have shown promising potential against drug-resistant bacteria and fungi researchgate.net. Sceptrin (B1680891) stands as a prominent example within this class, embodying the structural complexity and potent bioactivity characteristic of dimeric pyrrole-imidazole alkaloids. The challenges associated with their synthesis have also driven advancements in organic chemistry, leading to innovative synthetic strategies nih.gov.

Historical Overview of this compound in Natural Products Chemistry

This compound was first isolated in 1981 by Faulkner, Clardy, and their collaborators from the Caribbean sponge Agelas sceptrum researchgate.netacs.orgnih.govacs.orgbaranlab.org. It was initially recognized for its antimicrobial properties researchgate.netacs.org. Subsequent investigations also isolated this compound from the marine sponge Agelas conifera wikipedia.orgxenobe.orgawi.de.

The structure of this compound was initially determined through single-crystal X-ray diffraction analysis acs.org and later confirmed by Nuclear Magnetic Resonance (NMR) analysis xenobe.org. Its absolute configuration was more recently revised as 9S, 10R, 9′S, 10′R researchgate.netresearchgate.net. A key feature of this compound's architecture is its asymmetrically oriented tetrasubstituted cyclobutane (B1203170) core, alongside reactive heterocyclic species such as 2-aminoimidazoles and oxidation-prone pyrroles acs.org.

Early biogenetic hypotheses suggested that this compound's formation involved an intermolecular head-to-head [2 + 2] dimerization of the marine metabolite hymenidin (B1674120) researchgate.netacs.orgnih.govmdpi.com. Romo and Molinski further proposed an oxidative single-electron transfer manifold as a mechanism for the biosynthesis of this compound and related compounds nih.gov.

Despite its complex structure, this compound has been a target for total synthesis. Initial attempts to synthesize this compound from urocanic acid derivatives proved unfruitful baranlab.orgmdpi.com. However, in 2004, racemic syntheses of this compound were independently reported by the groups of Baran and Birman acs.orgresearchgate.netmdpi.com. This was followed by the first enantioselective synthesis in 2006 mdpi.com. A refined synthetic route, capable of producing multigram quantities of the natural product, was subsequently developed in 2007 acs.orgresearchgate.net. More recently, a concise four-step synthesis of this compound was reported by Jamison and co-workers in 2020, highlighting continued advancements in its chemical accessibility researchgate.netnih.gov.

Beyond its antimicrobial activity, this compound has demonstrated a broad spectrum of biological activities, including anti-fungal, anti-muscarinic, and anti-histaminic effects acs.orgbaranlab.org. It has also been identified as the most potent nonpeptidic inhibitor of somatostatin (B550006) acs.orgbaranlab.org. In chemical biology, this compound has shown the ability to inhibit cell motility in various cancer cell lines by reducing cell contractility and binding to monomeric actin acs.orgxenobe.orgresearchgate.net. Furthermore, it has been observed to interact with the bacterial MreB protein, which is considered the bacterial homologue of actin acs.orgxenobe.org. Importantly, this compound has been reported to be noncytotoxic to monkey liver cells and mice at a dose of 50 mg/kg acs.org.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H24Br2N10O2 B1202046 Sceptrin CAS No. 79638-16-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

79638-16-7

Molecular Formula

C22H24Br2N10O2

Molecular Weight

620.3 g/mol

IUPAC Name

N-[[(1R,2S,3S,4R)-2,3-bis(2-amino-1H-imidazol-5-yl)-4-[[(4-bromo-1H-pyrrole-2-carbonyl)amino]methyl]cyclobutyl]methyl]-4-bromo-1H-pyrrole-2-carboxamide

InChI

InChI=1S/C22H24Br2N10O2/c23-9-1-13(27-3-9)19(35)29-5-11-12(6-30-20(36)14-2-10(24)4-28-14)18(16-8-32-22(26)34-16)17(11)15-7-31-21(25)33-15/h1-4,7-8,11-12,17-18,27-28H,5-6H2,(H,29,35)(H,30,36)(H3,25,31,33)(H3,26,32,34)/t11-,12-,17-,18-/m1/s1

InChI Key

YPZNLFZLPZWWAD-GWIYSAMLSA-N

SMILES

C1=C(NC=C1Br)C(=O)NCC2C(C(C2C3=CN=C(N3)N)C4=CN=C(N4)N)CNC(=O)C5=CC(=CN5)Br

Isomeric SMILES

C1=C(NC=C1Br)C(=O)NC[C@@H]2[C@H]([C@@H]([C@H]2C3=CN=C(N3)N)C4=CN=C(N4)N)CNC(=O)C5=CC(=CN5)Br

Canonical SMILES

C1=C(NC=C1Br)C(=O)NCC2C(C(C2C3=CN=C(N3)N)C4=CN=C(N4)N)CNC(=O)C5=CC(=CN5)Br

Synonyms

sceptrin

Origin of Product

United States

Discovery and Isolation of Sceptrin

Identification from Marine Sponge Genera

Sceptrin (B1680891) is primarily associated with marine sponges, particularly those belonging to the genus Agelas. Its presence has been confirmed across several species within this genus, highlighting the sponges' role as prolific producers of this and related compounds.

The initial isolation of this compound was achieved from the Caribbean marine sponge Agelas sceptrum in 1981 by Faulkner, Clardy, and their collaborators. nih.govacs.orgresearchgate.netacs.orgnih.govresearchgate.net This discovery established Agelas sceptrum as the foundational source for this dimeric pyrrole-imidazole alkaloid. researchgate.netacs.org

Beyond its primary source, this compound has also been successfully isolated from other Agelas species. It was obtained from Agelas nakamurai, with commercially available this compound often purified from this particular sponge. nih.govacs.orgadipogen.com Additionally, this compound was isolated from the South Pacific sponge Agelas mauritiana in 1993. nih.govresearchgate.netadipogen.compensoft.net

The distribution of this compound extends to several other Agelas species. It has been detected in Agelas conifera wikipedia.orgnih.govacs.orgresearchgate.netwikipedia.org and Agelas dilatata. acs.orgunige.itcore.ac.uk Other Agelas species, such as Agelas cerebrum, have also been shown to contain this compound. unige.itcore.ac.uk Furthermore, derivatives structurally related to this compound have been found in these sponges; for instance, debromothis compound was isolated from A. conifera, and nakamuric acid, another this compound derivative, was obtained from A. nakamurai. nih.govrsc.org this compound has also been isolated from Stylissa massa. plos.orgplos.org

The following table summarizes the marine sponge sources of this compound:

Sponge SpeciesPrimary Source/DetectionYear of Isolation/ReportCitation
Agelas sceptrumPrimary Source1981 nih.govacs.orgresearchgate.netacs.orgnih.govresearchgate.net
Agelas nakamuraiIsolatedReported by 2009 nih.govacs.orgadipogen.com
Agelas mauritianaIsolated1993 nih.govresearchgate.netadipogen.compensoft.net
Agelas coniferaDetectedReported by 2008 wikipedia.orgnih.govacs.orgresearchgate.netwikipedia.org
Agelas dilatataDetectedReported by 2000 acs.orgunige.itcore.ac.uk
Agelas cerebrumDetectedReported by 2000 unige.itcore.ac.uk
Stylissa massaIsolatedReported by 2024 plos.orgplos.org

Isolation from Agelas nakamurai and Agelas mauritiana

Methodologies for Initial Isolation from Biological Matrices

Following extraction, chromatographic techniques are employed to separate and purify the compounds. High-performance liquid chromatography (HPLC) has been utilized for the analysis and separation of this compound from crude extracts. unige.itcore.ac.uk Flash column chromatography is another technique mentioned for the isolation of the dimeric product. acs.org The identification and structural elucidation of isolated compounds like this compound are typically confirmed using spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) analysis. researchgate.net

Structural Elucidation and Stereochemical Considerations

Characterization as a Dimeric Pyrrole-Imidazole Alkaloid

Sceptrin (B1680891) was initially isolated by Faulkner, Clardy, and their collaborators in 1981 from the marine sponge Agelas sceptrum readthedocs.io. It is characterized as a dimeric pyrrole-imidazole alkaloid, belonging to the broader family of bromopyrrole alkaloids, which are exclusively found in marine organisms . The structure of this compound is notably composed of two hymenidin (B1674120) subunits readthedocs.io.

Structural Features: Cyclobutane (B1203170) Ring Core

A defining characteristic of this compound's chemical structure is its central cyclobutane ring core readthedocs.ioreadthedocs.io. This cyclobutane is tetrasubstituted and asymmetrically oriented . In addition to this unique cyclobutane backbone, this compound's architecture also incorporates reactive and delicate heterocyclic species, specifically 2-aminoimidazoles and oxidation-prone pyrroles wikipedia.org.

Determination and Revision of Absolute Stereochemistry

The initial determination of this compound's absolute stereochemistry was reported in 1981, based on X-ray crystallographic analysis. However, subsequent synthetic investigations led to a revision of this assignment. In 2014, the Chen laboratory's synthetic work, coupled with a new X-ray crystallographic analysis of a natural this compound sample, revealed that the previously assigned absolute stereochemistry was incorrect readthedocs.io. This revision, confirmed by the Flack parameter, also necessitated a re-evaluation of the absolute stereochemistry for related congeners, such as ageliferin (B1246841), whose assignments were originally derived from this compound readthedocs.io.

Related this compound-Type Alkaloids

The this compound family includes several structurally related alkaloids, which often share the characteristic dimeric pyrrole-imidazole framework and cyclobutane core, albeit with variations in their functional groups.

Dibromothis compound (B220819) is a known analogue of this compound, often co-isolated from marine sponges such as Agelas conifera. Its asymmetric synthesis has been reported, contributing to the understanding of this class of compounds.

Bromothis compound is another related this compound-type alkaloid, for which asymmetric synthesis routes have also been developed. These synthetic efforts provide valuable insights into the chemical properties and potential biological activities of these complex marine natural products.

Nakamuric acid is a structurally distinct antibiotic that has been isolated from marine sponges. Unlike this compound, nakamuric acid compounds are characterized by the absence of one of the aminoimidazole groups found in this compound . Research suggests that the biosynthesis of nakamuric acid, similar to this compound, involves a single-electron transfer (SET)-promoted [2+2] cycloaddition reaction to form its cyclobutane core skeleton. The absolute configuration of (9S, 10R, 9′S, 10′R)-nakamuric acid was confirmed in 2017.

Oxythis compound

Oxythis compound is a significant dimeric pyrrole-imidazole alkaloid that belongs to the this compound family, sharing a similar structural foundation. researchgate.net This compound has been identified and isolated from various marine sponges, including Agelas oroides and Agelas sceptrum. researchgate.net Research into Oxythis compound has involved its total synthesis, which has contributed to understanding its structural features and chemical properties. researchgate.net While specific detailed spectroscopic data for Oxythis compound's stereochemistry were not extensively detailed in the available literature, its classification as a this compound analogue implies a shared core structural motif, including the cyclobutane ring system, which presents inherent stereochemical challenges. The synthesis of Oxythis compound has provided insights into the reactivity of the 2-aminoimidazole heterocycle. researchgate.net

Benzothis compound C

Benzothis compound C is a distinct dimeric bromopyrrole alkaloid notable for its unique benzocyclobutane ring system. It was initially isolated from the Okinawan marine sponge Agelas sp., specifically Agelas dendromorpha. The structural elucidation and determination of the relative stereochemistry of Benzothis compound C were achieved through comprehensive analyses of spectroscopic data.

Detailed research findings indicate that Benzothis compound C is considered a cyclized analogue of this compound. Biosynthetic studies have proposed a pathway for its formation, suggesting that it can be derived from the precursor oroidin (B1234803) through an enzyme-catalyzed single-electron transfer (SET) mechanism. This enzymatic process leads to the formation of the complex pyrrole-aminoimidazole alkaloids, including Benzothis compound C, from simpler precursors.

Biosynthetic Pathways and Hypotheses

Proposed Biogenetic Origin from Monomeric Precursors

Oroidin (B1234803) has long been considered a crucial precursor to more intricate pyrrole-aminoimidazole alkaloids, including the sceptrins, benzosceptrins, and nagelamides acs.orgnih.govacs.orgumich.edu. Experimental evidence supporting this hypothesis has emerged from metabiosynthetic studies utilizing cell-free enzyme preparations derived from marine sponges such as Agelas sceptrum and Stylissa caribica acs.orgnih.govacs.org. These studies demonstrated the conversion of synthetic 7-15N-oroidin into natural products like benzosceptrin C and nagelamide H acs.orgnih.govacs.org. However, it is noteworthy that This compound (B1680891) itself was not consistently formed from oroidin under the employed cell-free conditions, suggesting that the biosynthetic pathways leading to this compound and its congeners might diverge at a common reactive intermediate or involve distinct oxidative regimes acs.orgnih.gov.

The biogenesis of this compound has been widely surmised to involve the intermolecular head-to-head [2+2] dimerization of the marine metabolite hymenidin (B1674120) acs.orgnih.govnih.govchemistryviews.orgrsc.orgresearchgate.net. It is generally accepted that both Sceptrins and ageliferins are derived from hymenidin (or oroidin) through formal cycloaddition reactions rsc.orgnih.govgithub.ionih.gov. Despite this long-standing hypothesis, a direct synthetic demonstration of hymenidin's dimerization to yield this compound proved challenging for nearly four decades following the initial isolation of this compound acs.orgnih.govchemistryviews.orgresearchgate.netresearchgate.net.

Oroidin as a Key Precursor

Dimerization Mechanisms

The formation of this compound's characteristic cyclobutane (B1203170) core is predominantly attributed to a formal [2+2] cycloaddition reaction acs.orgnih.govrsc.orgnih.govgithub.ionih.govnih.govchemistryviews.orgrsc.orgresearchgate.netrsc.orgmdpi.comnih.govacs.org. Early considerations for this reaction mechanism included photochemical [2+2] cycloaddition nih.govmdpi.com. However, this mechanism faces challenges in a biological context due to the insufficient light penetration at the oceanic depths where these sponges reside (typically 20 to 30 meters below the surface) nih.govnih.gov. Furthermore, the fact that isolated this compound is optically active, rather than a racemic mixture expected from a simple photochemical reaction, also casts doubt on a purely light-driven process in vivo nih.govmdpi.com.

Recent studies propose that the biogenic dimerization of pyrrole-imidazole monomers, such as oroidin and hymenidin, is promoted by an enzymatic single-electron transfer (SET) oxidation acs.orgnih.govrsc.orgnih.govgithub.ionih.govnih.govrsc.orgnih.gov. This mechanism suggests that a SET oxidation of the monomer generates a highly reactive radical cation, which subsequently undergoes a [2+2] cycloaddition with another monomer molecule rsc.orgnih.gov. The SET mechanism is considered compatible with various late-stage carbon-carbon bond-forming reactions observed in pyrrole-aminoimidazole alkaloid biosynthesis nih.gov. It is also believed to bypass kinetic barriers that would otherwise disfavor ionic or concerted mechanisms, such as thermal [2+2] cycloaddition nih.gov. Biomimetic syntheses have successfully utilized photoredox chemistry to promote SET-promoted [2+2] cycloadditions, lending support to this proposed biosynthetic pathway acs.orgrsc.orgnih.govrsc.org.

The observed chirality of this compound strongly suggests that its biosynthesis in marine sponges is an enzyme-mediated process nih.govnih.govmdpi.com. Unlike non-enzymatic photochemical reactions that would typically yield racemic products, enzymatic catalysis can direct the stereochemical outcome. While the precise enzymatic mechanisms remain an area of ongoing research, it is suspected that sponges employ single-electron oxidation as a central mechanism to facilitate various types of cycloaddition reactions nih.govnih.gov. Metabiosynthetic studies have provided direct experimental evidence for enzyme-promoted SET mechanisms in the biogenic dimerization of these pyrrole-imidazole precursors nih.govnih.govnih.gov.

Distinction from Photochemical Dimerization in Marine Environment

The biosynthesis of this compound within marine sponges is distinctly different from potential photochemical dimerization processes that might occur in the marine environment. A key piece of evidence supporting a biological pathway is the observed optical activity of natural this compound; photochemical dimerization would typically yield a racemic product nih.gov. Furthermore, the Agelas sceptrum sponge, the source of this compound, inhabits depths of 20-30 meters below the ocean's surface, where sunlight intensity is insufficient to drive significant photochemical reactions nih.gov. Instead, studies suggest that the biogenesis of sceptrins proceeds via an oxidative single-electron transfer (SET) manifold, a mechanism proposed by Romo and Molinski acs.orgnih.govgithub.io. This enzymatic process allows for the precise control over stereochemistry, leading to the optically active natural product, unlike non-selective photochemical routes nih.gov.

Stereochemical Divergence in Pyrrole-Imidazole Alkaloid Biosynthesis

The biosynthesis of dimeric pyrrole-imidazole alkaloids, including this compound, exhibits remarkable stereochemical divergence. This divergence leads to the formation of structurally related but stereochemically distinct compounds. Marine sponges employ a complex, yet not fully understood, mechanism involving single-electron oxidation to promote various cycloaddition reactions, such as [2+2], [3+2], and [4+2], which are crucial for constructing these alkaloids github.ioresearchgate.net.

Enantiodivergent Pathways for Dimeric Alkaloids

Enantiodivergent biosynthetic pathways are a surprising feature in the production of dimeric pyrrole-imidazole alkaloids. Research indicates that cyclic pyrrole-imidazole dimers exist in nature as two distinct sets of enantiomers nih.govnih.gov. Specifically, [2+2] dimers, such as this compound, and [4+2] dimers, like ageliferins, possess an opposite chirality compared to [3+2] dimers, exemplified by massadines github.ionih.govnih.gov. This suggests that while these compounds are derived from common pyrrole-imidazole monomers (e.g., oroidin or hymenidin), the biosynthetic machinery directs the formation of antipodal congeners through distinct, enantiodivergent routes github.ioresearchgate.netnih.govnih.gov. For instance, the homodimerization of oroidin or hymenidin can lead to sceptrins via a [2+2] cycloaddition or ageliferins via a [4+2] cycloaddition, with subsequent single-electron reduction yielding the final products researchgate.netnih.gov.

Pathway Selectivity Governed by Radical Intermediate Stability

The selectivity of these enantiodivergent pathways is significantly influenced by the stability of radical intermediates formed during the biosynthetic process github.ionih.govsci-hub.se. The proposed single-electron transfer (SET)-promoted cycloaddition reactions involve the formation of highly reactive radical cations from precursor molecules like hymenidin or oroidin acs.orgnih.govresearchgate.netnih.govnih.gov. The relative stability of these radical intermediates dictates whether a [2+2], [3+2], or [4+2] cycloaddition reaction is favored, thereby determining the final dimeric product and its stereochemistry github.ionih.govsci-hub.se. Computational and experimental studies have provided insights into how the stability of these radical intermediates influences the pathway selectivity, leading to the divergent formation of core skeletons like those found in this compound and ageliferin (B1246841) acs.orggithub.ionih.gov.

Biosynthetic Relationships to Other Agelas Alkaloids (e.g., Ageliferins, Nagelamides)

This compound holds a central position in the proposed biosynthetic relationships among various Agelas alkaloids. It is a dimeric pyrrole-imidazole alkaloid formally derived from two hymenidin subunits, or more broadly, from oroidin, which is considered a key biogenetic precursor for many pyrrole-imidazole alkaloids acs.orgmdpi.comnih.govnih.govnih.govumich.educore.ac.ukmdpi.comthieme-connect.com.

A significant hypothesis suggests that this compound can serve as a biosynthetic precursor to other related alkaloids, such as ageliferins and nagelamide E umich.eduresearchgate.netresearchgate.net. This conversion is thought to occur through a formal acs.orgresearchgate.net sigmatropic rearrangement followed by a double bond isomerization umich.edu. Computational investigations support the involvement of diradical intermediates in the vinylcyclobutane-cyclohexene rearrangement that converts this compound to ageliferin and nagelamide E researchgate.net. This interconversion highlights the intricate network of biosynthetic transformations within the Agelas genus, where a common intermediate like this compound can be further elaborated into a diverse array of complex natural products researchgate.netresearchgate.net. The structural diversity of these alkaloids, including ageliferins ([4+2] dimers) and nagelamides, arises from variations in these enzyme-mediated cyclization and rearrangement processes nih.govumich.eduresearchgate.netresearchgate.net.

Chemical Synthesis of Sceptrin and Analogues

Rationale for Synthetic Endeavors

The pursuit of sceptrin's chemical synthesis is driven by two primary motivations: addressing the limitations of natural supply and surmounting the compound's intrinsic synthetic difficulties.

Addressing Supply Limitations from Natural Sources

Like many bioactive natural products, This compound (B1680891) is obtained from marine organisms, specifically sponges such as Agelas sceptrum and Agelas conifera wikipedia.orgacs.orgbaranlab.org. However, isolating sufficient quantities of such compounds from their natural sources often presents significant challenges, including low abundance, environmental concerns, and difficulties in large-scale harvesting acs.orguq.edu.au. Chemical synthesis offers a viable solution to this supply problem, enabling the production of gram quantities of this compound for extensive biological and medicinal evaluations acs.orgacs.orgresearchgate.net. This ensures a consistent and controlled supply, which is crucial for detailed research into its potential therapeutic applications.

Overcoming Synthetic Challenges (e.g., structural complexity, instability)

This compound's chemical structure poses a myriad of synthetic challenges, making it a formidable target. It is characterized by its dimeric pyrrole-imidazole alkaloid framework, featuring a distinctive cyclobutane (B1203170) core acs.orgnih.govchemistryviews.orgsci-hub.seresearchgate.net. The molecule's high nitrogen content (approximately 16% atomic composition or 15-30% by weight) renders it highly polar, noncrystalline, redox labile, and pH sensitive nih.gov. Furthermore, the presence of multiple halogen atoms (bromine) contributes to its chemical instability baranlab.orgnih.gov.

Key synthetic hurdles include:

Structural Complexity: this compound possesses a dense and compact stereochemical content, including multiple contiguous stereocenters (e.g., related massadine (B1247034) has eight) nih.govresearchgate.net. The compound itself is nonracemic baranlab.org.

Instability: The molecule's inherent redox lability, pH sensitivity, and thermal instability necessitate careful handling and reaction design baranlab.orgnih.govscripps.edu.

Reactivity Issues: Synthetic efforts have encountered unexpected reactivity and fragility of intermediates baranlab.org.

Formation of Key Subunits: The late-stage formation of the delicate 2-aminoimidazole subunits proved to be strategically inefficient in early attempts acs.orgbaranlab.org.

Biomimetic Challenges: The hypothesized biosynthesis of this compound involves a formal [2+2] dimerization of hymenidin (B1674120) acs.orgchemistryviews.orgnih.gov. However, achieving this specific dimerization in the laboratory proved to be a significant and long-standing obstacle acs.orgchemistryviews.orgnih.gov.

Early Total Synthesis Strategies (Pre-2004)

This compound's characterization in 1981 marked the beginning of its recognition as a prominent synthetic challenge acs.orgbaranlab.orgnih.gov. For over two decades, the complex structure and inherent instability of this compound deterred successful total synthesis. The first total synthesis of racemic this compound was eventually reported in 2004, opening the door for extensive evaluation of its medicinal potential acs.orgnih.govacs.orgresearchgate.net.

Concurrently, Birman and Jiang also disclosed their total syntheses of racemic this compound and its dibrominated analogue in 2004 nih.gov. Their strategy employed a benzophenone-sensitized photolytic [2+2]-cycloaddition of maleic anhydride (B1165640) and trans-1,4-dichloro-2-butene (B41546) to construct the requisite cyclobutane system acs.org.

Contemporary Total Synthesis Approaches

Since the initial breakthroughs in 2004, synthetic methodologies for this compound have continued to evolve, leading to more efficient and stereoselective routes.

Racemic Syntheses

Following the pioneering work, further advancements in racemic synthesis have focused on brevity and practicality. A significant development in this area was reported by Nguyen and Jamison in 2020, achieving the shortest synthesis of racemic this compound to date in just four steps from commercially available starting materials acs.orgresearchgate.netchemistryviews.orgnih.gov.

This concise route is based on a crucial photochemical intermolecular [2+2] dimerization of a hymenidin surrogate. The dimerization was achieved under irradiation with blue LEDs in the presence of an iridium photocatalyst, forming the cyclobutane core acs.orgchemistryviews.orgnih.gov. This was a notable achievement, as the direct [2+2] dimerization of hymenidin, the proposed biosynthetic precursor, had not been successfully demonstrated in the laboratory prior to this work acs.orgchemistryviews.org. This method allowed for the preparation of this compound in multiple-gram quantities, facilitating further biological studies chemistryviews.org.

Key racemic synthesis strategies are summarized in the table below:

YearResearch GroupKey Strategy / Core ReactionKey Intermediate / Starting MaterialOverall Yield (if reported)Number of Steps (if reported)Citation
22004Baran et al.Oxaquadricyclane rearrangementDimethyl acetylenedicarboxylate24%Minimum steps acs.orgbaranlab.orgnih.govresearchgate.net
22004Birman & JiangBenzophenone-sensitized photolytic [2+2]-cycloadditionMaleic anhydride and trans-1,4-dichloro-2-buteneNot specifiedNot specified acs.orgnih.gov
22020Nguyen & JamisonPhotochemical intermolecular [2+2] dimerization of hymenidin surrogate (iridium photocatalyst)N-(tert-butoxycarbonyl)-propargylamine and 3-bromoimidazopyrimidineNot specified4 steps acs.orgresearchgate.netchemistryviews.orgnih.gov

Asymmetric Syntheses

The development of asymmetric synthetic routes to this compound is critical for producing the compound in its naturally occurring enantiomeric form, which is essential for accurate biological evaluation. The first enantioselective total synthesis of this compound was achieved by the Baran group in 2005 acs.orgsci-hub.se.

This pioneering asymmetric synthesis relied on a "programmed fragmentation" of an oxaquadricyclane, a method that allowed for the precise transfer of stereochemical information to the resulting cyclobutane core acs.orgsci-hub.seuni-konstanz.de. The synthesis initiated with the enzymatic desymmetrization of a meso-diester using pig liver esterase (PLE), providing an enantiomerically enriched monoester sci-hub.se. This approach successfully enabled the synthesis of both enantiomers of this compound and its related compound, ageliferin (B1246841) sci-hub.se.

Another significant contribution to asymmetric synthesis came from Chen and co-workers, who reported asymmetric syntheses of this compound, bromothis compound, and dibromothis compound (B220819) in their natural enantiomeric forms acs.orgrsc.org. Their research provided insights into the biosynthetic mechanisms, suggesting that marine sponges utilize a single-electron transfer (SET)-promoted [2+2] cycloaddition to form the cyclobutane core of these alkaloids acs.orgnih.govresearchgate.netrsc.orggithub.io. Notably, their synthetic work also led to a revision of the previously assigned absolute stereochemistry of this compound and other pyrrole-imidazole alkaloids researchgate.netnih.govrsc.orggithub.io. In one instance, L-glutamic acid was employed as a chiral source to establish the absolute stereochemistry of the synthetic this compound nih.gov.

Biomimetic Synthetic Routes (e.g., SET-promoted cycloaddition)

Recent studies suggest that the biosynthesis of dimeric pyrrole-imidazole alkaloids like this compound involves a single-electron transfer (SET)-promoted [2+2] cycloaddition, forming their characteristic cyclobutane core skeletons acs.orgnih.govnih.govrsc.orgresearchgate.net. This mechanism is believed to occur in marine sponges, which are the natural producers of these compounds nih.govnih.govrsc.orgresearchgate.net. Synthetic chemists have successfully mimicked this proposed biogenic pathway in the laboratory. For instance, the biomimetic syntheses of racemic this compound and nakamuric acid have been reported, along with the asymmetric syntheses of this compound, bromothis compound, and dibromothis compound in their natural enantiomeric forms acs.orgnih.govrsc.org.

Mechanistic investigations into SET-promoted cycloadditions reveal that both [2+2] and [4+2] pathways are stepwise reactions acs.orgnih.govrsc.org. For this compound, the [2+2] pathway is kinetically and thermodynamically favored over the [4+2] pathway, which leads to ageliferin acs.orgnih.govrsc.org. In the [2+2] cycloaddition, the dimerization of pyrrole-imidazole monomers is identified as the rate-limiting step acs.orgnih.govrsc.org. Initial studies using model substrates have demonstrated that irradiation in the presence of a catalytic amount of photoredox catalysts, such as Ir(ppy)₃, can smoothly yield the [2+2] cycloadducts predominantly nih.govrsc.org. This approach provides a solution to the long-standing challenge of directly synthesizing this compound via the dimerization of hymenidin, a transformation previously unachieved in synthetic contexts despite its presumed biogenesis acs.orgchemistryviews.org.

Convergent Strategies and Key Intermediates

Several key intermediates and synthetic transformations have been pivotal in these convergent routes:

Oxaquadricyclane Rearrangement/Fragmentation: This crucial step has been employed to diastereoselectively access the cyclobutane core of this compound researchgate.netnih.govbaranlab.orgauth.gr. It allows for the "programming" of fragmentation to lead to enantiopure tetrasubstituted cyclobutanes acs.org.

Hymenidin Surrogates: The photochemical intermolecular [2+2] dimerization of specifically designed hymenidin surrogates has enabled direct entry into the cyclobutane core, representing a significant breakthrough in this compound synthesis acs.orgchemistryviews.orgresearchgate.netmit.edunih.gov. An imidazopyrimidine-containing substitute for hymenidin has been successfully utilized for this dimerization chemistryviews.org.

Tetrasubstituted all-trans Cyclobutane: This compound has served as a key intermediate in certain total syntheses of this compound and ageliferin, strengthening the revised absolute configurations of these alkaloids researchgate.net.

These intermediates are critical for assembling the complex and highly constrained cyclobutane core, which is central to this compound's unique structure and biological activity acs.orgchemistryviews.orgresearchgate.netnih.govbaranlab.orgauth.grresearchgate.net.

Shortest Reported Synthetic Routes

The pursuit of more efficient and concise synthetic routes to this compound has led to remarkable achievements, significantly reducing the number of steps required for its total synthesis. Historically, existing total syntheses of this compound ranged from 11 to 25 steps chemistryviews.org.

The shortest reported total synthesis of racemic this compound to date was achieved in a four-step sequence from commercially available starting materials by Long V. Nguyen and Timothy F. Jamison acs.orgchemistryviews.orgresearchgate.netmit.edunih.gov. This route's brevity stems from a novel solution for the selective assembly of the cyclobutane core acs.orgresearchgate.netmit.edunih.gov. The key steps in this concise synthesis include:

Preparation of a Hymenidin Surrogate: An imidazopyrimidine-containing substitute for hymenidin is constructed from N-(tert-butoxycarbonyl)-propargylamine and 3-bromoimidazopyrimidine chemistryviews.org.

Photocatalyzed Dimerization: This intermediate undergoes dimerization under irradiation with blue LEDs in the presence of an iridium photocatalyst, such as [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, to form the cyclobutane core chemistryviews.org. This step is crucial as it directly forms the enigmatic cyclobutane structure acs.orgchemistryviews.orgresearchgate.netmit.edunih.gov.

Installation of Bromopyrrole Groups: The 3-bromopyrrole groups are subsequently installed via the reaction of the dimerized intermediate with a trichloroacetylbromopyrrole chemistryviews.org.

Formation of Aminoimidazole Groups: The final product is obtained by the addition of hydrazine, which converts the imidazopyrimidine groups to the desired aminoimidazole groups chemistryviews.org.

Synthetic Access to this compound Analogues and Derivatives

The ability to synthesize this compound analogues and derivatives is crucial for understanding the relationship between their chemical structure and biological activity, as well as for developing new lead compounds for therapeutic purposes nih.gov. Advances in this compound's total synthesis have enabled the preparation of multigram quantities of the natural product and its derivatives, facilitating extensive biological evaluations acs.orgchemistryviews.orgresearchgate.netnih.govbaranlab.org.

Various this compound derivatives have been synthesized to identify critical chemical groups responsible for observed biological activities, such as cell motility inhibition nih.gov. These analogues often involve modifications to the core structure or the peripheral groups. Examples of synthesized this compound analogues include:

Bromothis compound and Dibromothis compound: These halogenated analogues have been prepared, including in their natural enantiomeric forms, through biomimetic synthetic routes acs.orgnih.govrsc.org.

Debromo Compounds: Analogues where the original bromide groups on the pyrrole (B145914) moiety have been removed nih.gov.

Nakamuric Compounds: Derivatives that lack one of this compound's aminoimidazole groups nih.gov.

Oxythis compound: A compound where an oxygen atom is added to one of the aminoimidazole groups nih.gov.

The synthesis of these analogues typically involves strategic modifications within established synthetic pathways, allowing for systematic exploration of structural variations and their impact on biological function acs.orgnih.govbaranlab.org.

Advances in Chemical Methodologies for Cyclobutane Core Assembly

The cyclobutane core is a defining structural feature of this compound, and its assembly presents significant synthetic challenges due to its inherent strain and stereochemical complexity. Over the years, considerable advancements in chemical methodologies have been made to efficiently construct this crucial moiety.

Key advancements include:

SET-Promoted [2+2] Cycloaddition: This methodology, inspired by the proposed biosynthesis of this compound, has emerged as a powerful tool for cyclobutane formation acs.orgnih.govnih.govrsc.orgresearchgate.net. The use of photoredox catalysis, particularly with visible light, has enabled these reactions to proceed under exceptionally mild conditions, generating reactive intermediates that lead to the cyclobutane core acs.orgrsc.orgresearchgate.netresearchgate.net. This approach has been instrumental in achieving the direct dimerization of pyrrole-imidazole monomers or their surrogates acs.orgchemistryviews.orgresearchgate.netmit.edunih.gov.

Photochemical Intermolecular [2+2] Dimerization: The direct photochemical intermolecular [2+2] dimerization of a carefully designed hymenidin surrogate has provided a selective and efficient route to the cyclobutane core of this compound acs.orgchemistryviews.orgresearchgate.netmit.edunih.gov. This method allows for the complete carbon skeleton of the natural product to be delivered in a single step with both regio- and diastereoselectivity acs.org.

Oxaquadricyclane Rearrangement/Fragmentation: This unique rearrangement has proven to be a crucial step in accessing the cyclobutane core, particularly in enantioselective syntheses acs.orgresearchgate.netnih.govbaranlab.orgauth.gr. It allows for the controlled formation of enantiopure tetrasubstituted cyclobutanes acs.org.

Selective Assembly Solutions: The development of simple solutions for the selective assembly of the cyclobutane core has been a hallmark of more concise syntheses acs.orgresearchgate.netchemistryviews.orgresearchgate.netmit.edunih.gov. These solutions often involve careful synthetic choreography and the use of specific catalysts, such as iridium photocatalysts, to control the reaction pathway and stereochemistry rsc.orgchemistryviews.orgresearchgate.net.

These methodological advances have not only shortened the synthetic routes to this compound but also provided versatile tools for the construction of other complex cyclobutane-containing natural products.

Biological Activities and Cellular/molecular Mechanisms of Action

Antimicrobial Activity

Sceptrin (B1680891) is recognized as an effective antimicrobial agent, displaying activity against a range of bacterial and fungal pathogens. nih.govoup.commdpi.com

This compound exhibits broad-spectrum antibacterial activity against several significant bacterial species, including Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, and Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. mdpi.complos.orgnih.gov It has also shown activity against Vibrio harveyi. researchgate.net

Research findings indicate specific minimum inhibitory concentrations (MICs) for this compound against certain bacterial strains. For instance, this compound has been reported to have an MIC of 62.5 µM against both Escherichia coli and Staphylococcus aureus. plos.orgplos.org

Table 1: Antibacterial Activity of this compound (Selected Organisms)

OrganismMIC (µM)Reference
Escherichia coli62.5 plos.orgplos.org
Staphylococcus aureus62.5 plos.orgplos.org
Bacillus subtilisActive mdpi.comnih.gov
Pseudomonas aeruginosaActive mdpi.comnih.gov
Vibrio harveyiActive researchgate.net

Antibacterial Effects (Escherichia coli, Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Vibrio harveyi)

Bacteriostatic and Bactericidal Properties

The effect of this compound on bacterial growth is concentration-dependent. At its minimum inhibitory concentration (MIC), this compound primarily demonstrates a bacteriostatic effect on exponentially growing Escherichia coli cells. nih.govoup.comacs.org Under these conditions, the bacterial culture forms chains of cells, indicating an inhibition of cell division without immediate cell death. nih.govacs.org However, at concentrations exceeding the MIC, this compound transitions to a bactericidal agent, leading to cell death. nih.govoup.comacs.org

Proposed Mechanism: Disruption of Cell Membranes

A key proposed mechanism for this compound's antimicrobial action is the disruption of cell membranes in both prokaryotic and eukaryotic cells. nih.govoup.comacs.org Evidence supporting this mechanism includes the observed release of potassium ions from Escherichia coli cells and the lysis of red blood cells upon exposure to this compound. nih.govoup.comacs.org This membrane perturbation leads to compromised cellular integrity, a common mode of action for various antimicrobial agents. mdpi.comfrontiersin.org

Effects on Peptidoglycan Turnover and Spheroplast Formation

This compound influences bacterial cell wall dynamics, specifically peptidoglycan turnover. Studies have shown that this compound stimulates peptidoglycan turnover in Escherichia coli, evidenced by the release of diaminopimelic acid-containing high molecular weight material. nih.govoup.comacs.orgsci-hub.se Furthermore, at concentrations higher than its MIC, this compound induces the formation of unusual spheroplasts in Escherichia coli. nih.govoup.comacs.org It is hypothesized that this spheroplast formation is a secondary effect on the cell wall that occurs subsequent to the initial damage to the cell membrane. nih.govoup.comacs.org this compound has also been noted to interact with MreB, a bacterial protein considered an actin homologue, which plays a crucial role in bacterial cell wall synthesis and maintaining cell shape. wikipedia.orgcaltagmedsystems.co.uk

Impacts on Macromolecular Synthesis (DNA, RNA, Protein, Cell Wall)

The impact of this compound on bacterial macromolecular synthesis varies with its concentration. At the MIC, the incorporation of radiolabeled precursors into DNA, protein, and cell wall components in Escherichia coli remains largely unaffected. nih.govoup.comacs.org However, a slight inhibition of 3H-uridine incorporation into RNA was observed at this concentration. nih.govoup.comacs.org When this compound is applied at concentrations higher than the MIC, it leads to a more pronounced inhibition, affecting the incorporation of all radiolabeled precursors into DNA, RNA, protein, and cell wall synthesis. nih.govoup.comacs.org This broad inhibition of macromolecular synthesis at higher concentrations contributes to its bactericidal effects. nih.govnih.gov

Table 2: Impact of this compound on Macromolecular Synthesis in Escherichia coli

MacromoleculeEffect at MICEffect at >MICReference
DNAUnaffectedInhibited incorporation of precursors nih.govoup.comacs.org
RNASlightly inhibited (3H-uridine)Inhibited incorporation of precursors nih.govoup.comacs.org
ProteinUnaffectedInhibited incorporation of precursors nih.govoup.comacs.org
Cell WallUnaffectedInhibited incorporation of precursors nih.govoup.comacs.org

Beyond its antibacterial properties, this compound also demonstrates antifungal activity. It has been reported to exhibit fungicidal effects against various fungal species, including Candida albicans, Alternaria sp., and Cladosporium cucumerinum. mdpi.comresearchgate.netnih.govgoogle.com

Antiviral Activity

This compound has demonstrated antiviral activity against certain viruses. Specifically, it has been shown to be active against Herpes simplex virus type 1 (H. simplex virus-type 1) and Vesicular stomatitis virus (V. stomatitis). mdpi.combaranlab.org However, it did not exhibit antiviral activity against HIV-1 in peripheral blood mononuclear cells (PBM cells). mdpi.com The precise molecular mechanisms underlying its antiviral effects are an area of ongoing investigation.

Table 1: Antiviral Activity of this compound

Target Virus/ConditionActivityReference
Herpes simplex virus type 1Active mdpi.combaranlab.org
Vesicular stomatitis virusActive mdpi.com
HIV-1 (in PBM cells)Inactive mdpi.com

Receptor Modulation

This compound has been identified as a modulator of several key receptors, influencing various physiological processes.

This compound displays antihistaminic activity, as evidenced by studies conducted on guinea pig ileum. mdpi.com Antihistamines typically exert their effects by blocking the action of histamine (B1213489) at histamine receptors, primarily H1 receptors. These receptors are G-protein-coupled receptors (GPCRs), and many antihistamines function as inverse agonists, stabilizing the inactive conformation of the H1 receptor to down-regulate its constitutive activity. nih.govwikipedia.orgslideshare.netramauniversity.ac.in

This compound acts as a competitive inhibitor of muscarinic acetylcholine (B1216132) receptors (mAChR). mdpi.com Antimuscarinic agents block the actions of acetylcholine, a neurotransmitter, particularly those mediated through muscarinic receptors. wikipedia.org There are five known subtypes of muscarinic receptors (M1-M5), located in various tissues including the central nervous system, myocardium, smooth muscle, and glandular cells. wikipedia.org

This compound is a potent inhibitor of both somatostatin (B550006) and vasoactive intestinal polypeptide (VIP) activities. mdpi.com It has been reported as the most potent nonpeptidic inhibitor of somatostatin. Somatostatin and VIP are regulatory peptides involved in diverse physiological functions, including hormone secretion and neurotransmission. wikipedia.orgresearchgate.net

Table 2: Receptor Modulatory Activities of this compound

Receptor/Peptide TargetActivity/MechanismReference
Histamine Receptors (e.g., in guinea pig ileum)Antihistaminic activity mdpi.com
Muscarinic Acetylcholine Receptors (mAChR)Competitive inhibitor mdpi.com
SomatostatinInhibition; most potent nonpeptidic inhibitor mdpi.com
Vasoactive Intestinal Polypeptide (VIP)Inhibition of VIP activities mdpi.com

Antimuscarinic Activity

Inhibition of Cell Motility and Migration

A significant biological activity of this compound is its ability to inhibit cell motility and migration, particularly in various cancer cell lines.

This compound has been shown to inhibit cell motility in several cancer cell lines. mdpi.comsemanticscholar.org This inhibitory effect is not restricted to a specific stimulus, as both random and factor-induced migration were impaired. mdpi.com This suggests that this compound targets a central process within the cell motility machinery. mdpi.com

Detailed research findings indicate that this compound's inhibitory activity on cell motility is, at least partially, due to its capability to inhibit cell contractility. mdpi.com Furthermore, this compound has been found to bind directly to monomeric actin, suggesting a mechanism involving the actin cytoskeleton, which is crucial for cellular mechanical processes and migration. mdpi.com

Studies have demonstrated this compound's efficacy in inhibiting the migration of specific cancer cell lines. For instance, it inhibits chemotactic HeLa cell migration induced by Hepatocyte Growth Factor (HGF) and haptotactic cell motility of unstimulated MDA-MB-231 cells on fibronectin. wikipedia.org Synthetic this compound has shown a maximum inhibitory effect on cell motility at a concentration of 50 µM, with an IC50 value of 15 µM. wikipedia.org

Table 3: Effects of this compound on Cancer Cell Motility and Migration

Cancer Cell Line/ConditionEffect on Motility/MigrationMechanism of ActionIC50 ValueReference
HeLa cells (HGF-induced migration)InhibitedInhibition of cell contractility; binds to monomeric actin15 µM mdpi.comwikipedia.org
MDA-MB-231 cells (unstimulated haptotactic motility)InhibitedInhibition of cell contractility; binds to monomeric actin15 µM mdpi.comwikipedia.org
Various cancer cell linesInhibited (random and factor-induced migration)Targets central cell motility machineryN/A mdpi.com

Involvement in Cell Contractility

This compound's inhibitory effect on cell motility is, at least partially, attributed to its capability to inhibit cell contractility cenmed.com. Cell contractility is a crucial process in cell migration, largely mediated by actin stress fibers cenmed.com. Studies suggest that this compound affects cell motility primarily by regulating this cellular contractility cenmed.com. For instance, experiments have shown that this compound-treated cells exhibit reduced cell motility, with initial protrusion of the cell body appearing normal, but subsequent directional movement failing, leading to retraction of protruded lamellipodia cenmed.com. This indicates that this compound influences the pulling forces generated by the cell, which are essential for forward movement cenmed.com.

Interaction with Monomeric Actin and the Actin Cytoskeleton

A key molecular mechanism underlying this compound's effects on cell contractility and motility involves its direct interaction with monomeric actin cenmed.com. Isothermal titration calorimetry studies have demonstrated that this compound binds to mammalian monomeric actin with an equilibrium dissociation constant (Kd) of 19.2 ± 0.2 μM . This binding suggests a mechanism involving the actin cytoskeleton, which is crucial for cell shape, motility, and division . The interaction of this compound with monomeric actin is consistent with findings that it interacts with the bacterial MreB protein, considered an actin homologue in bacteria . While this compound affects cell contractility, it does not appear to significantly influence cortical actin polymerization, which is required for the initial extension of the plasma membrane during cell motility cenmed.com.

Impact on Random and Factor-Induced Migration

This compound has been shown to impair both random and factor-induced cell migration across various cancer cell lines cenmed.com. This suggests that this compound targets a central process within the cell motility machinery, rather than specific stimulus-dependent pathways cenmed.com. For example, this compound inhibits hepatocyte growth factor (HGF)-induced cell motility in HeLa cells cenmed.com. It also reduces the motility of MDA-MB-231 metastatic breast cancer cells, which exhibit high baseline cellular motility, and A549 lung cancer cells, even when chemotactic migration is induced by HGF . The inhibitory effect of this compound on cell migration is not stimulus-dependent, indicating a broad impact on motogenic pathways or direct action on the cellular contractility machinery cenmed.com.

An example of this compound's effect on cell migration is presented in the following table:

Cell LineStimulus (if any)This compound Concentration (µM)Effect on Cell MotilityReference
HeLa cellsHGF-inducedVarious concentrationsInhibited cenmed.com
MDA-MB-231Unstimulated40Impaired
A549HGF-induced40Impaired
3T3 fibroblasts-40Inhibited

Non-cytotoxic effects at effective concentrations

Crucially, this compound exhibits non-cytotoxic effects at concentrations that are double the amount required for its maximal inhibitory effect on cell motility cenmed.com. This lack of toxicity has been confirmed in various cell lines studied, as well as in previous reports involving monkey liver cells and mice (at 50 mg kg-1) cenmed.com. For instance, no cytotoxicity was observed for this compound up to 100 µM against lymphoma cells in specific bioassay conditions. This favorable toxicity profile suggests that this compound could be an attractive lead molecule for the development of potent cell motility inhibitors for therapeutic purposes, particularly given its recently achieved total synthesis in multigram quantities cenmed.com.

Precursor Role in other Biologically Active Alkaloids

This compound plays a significant precursor role in the biosynthesis of other complex pyrrole-imidazole alkaloids (PIAs), a growing class of natural products with diverse bioactivities. It is hypothesized that this compound can serve as a biosynthetic precursor to related alkaloids, such as ageliferin (B1246841) . The conversion of this compound to ageliferin has been demonstrated, and this transformation has been utilized to produce gram quantities of ageliferin in laboratory settings. The biogenetic hypothesis suggests that the cyclobutane (B1203170) core of this compound is formed through the dimerization of oroidin (B1234803) uni-freiburg.de. This relationship has inspired synthetic programs aimed at producing other dimeric pyrrole-imidazole alkaloids, with this compound identified as a keystone intermediate. Other alkaloids for which this compound may serve as a precursor or is closely related include nagelamide E, oxythis compound, and nakamuric acid.

Structure Activity Relationship Sar Studies

Systematic Investigation of Sceptrin (B1680891) Derivatives and Analogues

This compound is a dimeric pyrrole-imidazole alkaloid characterized by an unusual cyclobutane (B1203170) ring, which is proposed to be formed through the dimerization of oroidin (B1234803) and its derivatives researchgate.netacs.orgnih.govresearchgate.net. Since its initial isolation, numerous this compound derivatives and analogues have been identified or synthetically produced to explore their biological activities researchgate.netacs.orgnih.govnih.govcapes.gov.br.

Key derivatives and analogues include:

Debromothis compound nih.govgoogle.comresearchgate.net

Dibromothis compound (B220819) nih.govgoogle.comresearchgate.netresearchgate.netnih.govresearchgate.netawi.denih.gov

Oxythis compound google.comnih.govresearchgate.net

Agelestes A and B mdpi.comresearchgate.net

Nakamuric acid nih.govnih.govnih.govresearchgate.netmdpi.comresearchgate.net

Synthetic efforts have significantly contributed to the systematic investigation of these compounds. For instance, the total synthesis of racemic this compound was independently reported by the Baran and Birman groups in 2004, with the Baran group later achieving the first enantioselective synthesis nih.govmdpi.comnih.gov. More recently, a concise four-step total synthesis of racemic this compound from commercially available starting materials has been reported, facilitating the production of multigram quantities for further biological studies researchgate.netchemistryviews.org. This synthetic accessibility enables the preparation of analogues with targeted structural modifications for deeper biological exploration researchgate.netresearchgate.netbaranlab.org.

Influence of Structural Modifications on Biological Potency

Structural modifications to this compound have a notable impact on its biological potency. Studies on close analogues of this compound have revealed that they are often either equimolar in potency or less potent than the parent compound in inhibiting cell motility researchgate.netacs.orgnih.govnih.govcapes.gov.br. For example, nakamuric acid, its methyl ester derivative, and debromothis compound demonstrated reduced anti-motility effects compared to this compound nih.gov.

The integrity of specific moieties is critical for activity. Structural alterations within the guanidine (B92328) moiety of the this compound dimer can significantly modify its bioactivity nih.gov. For instance, the presence of an oxoguanidine group in oxysceptrins or the complete absence of the guanidine group in nakamuric acid leads to a substantial decrease or total loss of antibacterial activity when compared to this compound and ageliferin (B1246841) nih.gov.

In studies evaluating the reduction of depolarization-induced cellular calcium elevation, a clear hierarchy of potency was observed among this compound and its brominated derivatives:

Dibromothis compound was the most potent, with a half-maximal concentration (IC50) of 2.8 µM nih.gov.

this compound showed an IC50 of 67.5 µM nih.gov.

Oroidin, a monomeric precursor, exhibited an IC50 of 75.8 µM nih.gov.

This data suggests that the degree of bromination and the dimeric structure contribute positively to the potency in this specific biological assay.

Table 1: Relative Potency in Reducing Depolarization-Induced Cellular Calcium Elevation

CompoundIC50 (µM) nih.gov
Dibromothis compound2.8
This compound67.5
Oroidin75.8

Importance of Pyrrole (B145914) Moiety and Bromination for Activity

The pyrrole ring is an integral structural component of this compound ontosight.ai. Its presence and the degree of bromination are crucial determinants of the compound's biological activity. Research indicates that the extent of bromination on the pyrrole moiety directly influences potency nih.gov.

For instance, in the context of reducing depolarization-induced cellular calcium elevation:

4,5-dibromopyrrole-2-carboxylic acid demonstrated activity at concentrations exceeding 30 µM nih.gov.

In contrast, 4-bromopyrrole-2-carboxylic acid and pyrrole-2-carboxylic acid were inactive in this regard nih.gov.

This comparison, alongside the higher potency of dibromothis compound over this compound, underscores the significance of bromination for optimal activity nih.gov. Furthermore, a general observation across pyrrole-imidazole alkaloids is that a higher number of bromine atoms correlates with increased feeding deterrent potency nih.gov. Synthetic strategies for this compound and its analogues have often incorporated regioselective pyrrole bromination to achieve desired structural features nih.govopenaccessjournals.comopenaccessjournals.com.

Impact of Dimerization on Activity Profiles

This compound is a dimeric pyrrole-imidazole alkaloid, structurally characterized by its unique cyclobutane core researchgate.netacs.orgnih.gov. This cyclobutane ring is hypothesized to arise from the [2+2] cycloaddition dimerization of oroidin or hymenidin (B1674120) subunits, potentially mediated by enzymes in natural biosynthesis acs.orgnih.govmdpi.combaranlab.org.

Elucidation of Pharmacophoric Features

The pharmacophoric features of this compound are closely linked to its intricate chemical architecture, which includes a pyrrole ring, imidazole (B134444) moieties, and a cyclobutane backbone ontosight.ai. One key insight into this compound's mechanism of action is its ability to inhibit cell motility in various cancer cell lines researchgate.netacs.orgnih.govnih.govcapes.gov.br. This inhibitory effect is, at least partially, attributed to this compound's capacity to inhibit cell contractility and its direct binding to monomeric actin researchgate.netacs.orgnih.govnih.govcapes.gov.br. This suggests that the ability to interact with the actin cytoskeleton is a significant pharmacophoric feature for its anti-motility activity.

Computational studies have further contributed to understanding this compound's pharmacophoric properties. In virtual screening studies targeting SARS-CoV-2 main protease (Mpro), this compound and debromothis compound demonstrated a complete overlay with co-crystallized ligands, indicating shared binding modes and potential for antiviral activity researchgate.netresearchgate.netnih.gov. This suggests that specific structural elements within this compound allow it to mimic the interactions of known Mpro inhibitors, highlighting a common pharmacophore for this target researchgate.netresearchgate.netnih.gov. The ongoing identification of such features is essential for guiding the design of new therapeutic agents google.comrsc.org.

Computational and Theoretical Approaches in SAR

Computational and theoretical approaches play an increasingly vital role in understanding the SAR of complex natural products like this compound. Molecular modeling and molecular docking studies are frequently employed to investigate the potential interactions of this compound and its analogues with biological targets researchgate.netresearchgate.netnih.gov.

Recent studies have utilized these methods for drug repurposing efforts, specifically targeting SARS-CoV-2 proteins. Through virtual screening and shape alignment analyses, this compound and debromothis compound were found to exhibit a complete overlay with the co-crystallized ligands of the SARS-CoV-2 main protease (Mpro) (PDB IDs: 6lu7 and 6y2f) researchgate.netresearchgate.netnih.gov. This suggests that these compounds possess structural features enabling them to bind effectively to the enzyme's active site, indicating their potential as antiviral inhibitors researchgate.netnih.gov.

Beyond molecular docking, Density Functional Theory (DFT) calculations have been applied to gain mechanistic insights into the biosynthesis of pyrrole-imidazole dimers. These calculations have helped analyze the energy profiles of single-electron transfer (SET)-promoted [2+2] and [4+2] cycloadditions, which are proposed to lead to the divergent formation of the this compound and ageliferin core skeletons from hymenidin/oroidin precursors nih.gov. Such theoretical studies provide a deeper understanding of the chemical transformations and structural preferences that underpin the biological activities of these complex natural products.

Ecological Roles and Chemical Ecology

Chemical Defense in Marine Sponges (Agelas Genus)

Sponges within the Agelas genus are well-documented for their chemical defenses against predation, primarily mediated by a suite of brominated pyrrole (B145914) alkaloids, including sceptrin (B1680891) and ageliferin (B1246841). uni.lu These defenses are crucial given the sessile nature of sponges and the intense grazing pressure from marine organisms.

This compound acts as a potent feeding deterrent against predatory reef fish, notably the common bluehead wrasse (Thalassoma bifasciatum). Laboratory feeding assays have demonstrated that both crude extracts from Agelas species containing this compound and purified this compound itself are unpalatable to T. bifasciatum at natural volumetric concentrations. For instance, this compound deterred feeding of reef fish in aquarium assays at concentrations as low as 1.0 mg/mL, which is within its natural concentration range in sponge tissue. Research into the structure-activity relationships of these brominated pyrrole alkaloids indicates that the pyrrole portion of the molecule is essential for deterring fish feeding, and the addition of bromine atoms enhances the distastefulness of the compound. uni.lu Dimerization, as seen in this compound, also appears to increase the potency of these compounds.

Beyond deterring predators, this compound also exhibits significant antifouling activity against marine microorganisms. Studies have shown that this compound can inhibit the attachment and settlement of marine bacteria, such as Vibrio harveyi, at ecologically relevant concentrations. This multifunctional role suggests that this compound contributes to a broader spectrum of defenses, protecting the sponge from microbial colonization and potential pathogens that could lead to biofouling. uni.lu

The antifouling activity of this compound and other brominated pyrrole alkaloids is summarized in the table below:

CompoundInhibition of Vibrio harveyi Settlement (at natural concentration)Inhibition of Vibrio harveyi Settlement (at half natural concentration)
This compound97% 59%
Oroidin (B1234803)73% Not specified
4,5-Dibromopyrrole-2-carboxylic acid65% Not specified
Mixture (4,5-dibromopyrrole-2-carboxylic acid + Oroidin)88% 67%

Deterrence of Fish Predation (e.g., Thalassoma bifasciatum)

Co-occurrence with Other Defensive Metabolites

This compound frequently co-occurs with other related brominated pyrrole alkaloids in Agelas sponges. uni.lu For instance, Agelas conifera typically contains a mixture of dimeric bromopyrrole alkaloids dominated by this compound, alongside smaller amounts of dibromothis compound (B220819), bromothis compound, ageliferin, and dibromoageliferin. Other Agelas species, such as Agelas clathrodes and Agelas wiedenmayeri, primarily contain 4,5-dibromopyrrole-2-carboxylic acid and oroidin, which are also potent defensive metabolites. The presence of these structurally related compounds suggests a shared biosynthetic pathway and a synergistic or additive effect in their defensive functions.

Concentration of this compound in Sponge Tissues and Ecological Relevance

The concentration of this compound in sponge tissues is ecologically significant, as it is present at levels sufficient to deter predators and inhibit microbial growth. For example, the mean concentration of this compound in Agelas conifera tissue has been quantified at approximately 5.3 mg/mL. This concentration is considerably higher than the minimum effective concentration (1.0 mg/mL) required to deter feeding by reef fish in laboratory assays, underscoring its ecological relevance as a constitutive defense. While some variation in this compound concentrations has been observed based on collection location, the compound consistently maintains its deterrent efficacy within natural ranges.

Evolutionary Significance of Brominated Pyrrole Alkaloids in Marine Ecosystems

The widespread occurrence and conservation of brominated pyrrole alkaloids, including this compound, across various Agelas species and other related marine sponges suggest their significant evolutionary elaboration and retention as crucial chemical defenses in marine ecosystems. These compounds represent a chemotaxonomic group exclusively found in the marine environment, reflecting the unique chemical adaptations of sponges to their ecological pressures. The ability of these metabolites to deter a broad spectrum of threats—from fish predation to microbial fouling and potentially other sessile competitors—highlights their broad-spectrum activity and the evolutionary advantage they confer. uni.lu This multi-functional defensive chemistry is a testament to the long-term co-evolutionary arms race between sponges and their biotic environment.

Analytical Methodologies in Sceptrin Research

Spectroscopic Characterization Techniques (e.g., NMR, MS, IR)

Spectroscopic methods are indispensable for the structural elucidation and verification of both natural and synthetically derived Sceptrin (B1680891). Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR instruments, such as Bruker DRX-600, DRX-500, AMX-400, and Varian Inova-400, are used to record spectra for this compound scripps.edu. Chemical shifts are calibrated using residual undeuterated solvent as an internal reference scripps.edu. For instance, the ¹H NMR spectrum (400 MHz, D₂O) of this compound shows characteristic signals including doublets at δ 7.00 (J = 1.6 Hz, 2 H) and 6.56 (J = 1.6 Hz, 2 H), a singlet at 6.53 (2 H), multiplets between 3.40–3.52 (4 H), an A₂B₂ pattern at 2.98 (J = 9.6, 2.4 Hz, 2 H), and a multiplet at 2.46–2.48 (2 H) scripps.edu. The ¹³C NMR spectrum (125 MHz, D₂O) reveals signals at δ 160.8, 145.4, 125.3, 123.6, 121.5, 111.0, 108.0, 94.8, 41.3, 40.5, and 37.2 scripps.edu. NMR is also used to monitor reactions, such as the instability of intermediates like oxaquadricyclane, by taking ¹H NMR spectra of aliquots scripps.edu.

Mass Spectrometry (MS): Mass spectrometry is critical for determining the molecular weight and elemental composition of this compound. Electrospray ionization (ESI) mass spectrometry (MS) experiments are performed on instruments like an API 100 Perkin Elmer SCIEX single quadrupole mass spectrometer at 4000V emitter voltage scripps.edu. High-resolution mass spectra (HRMS) are recorded using techniques such as MALDI (matrix-assisted laser-desorption ionization) on instruments like a VG ZAB-ZSE mass spectrometer scripps.edu. For example, the HRMS (MALDI) calculated for C₂₂H₂₄Br₂N₁₀O₂ [M + H⁺] is 619.0523, with a found value of 619.0526, confirming the molecular formula scripps.edu.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in this compound. IR spectra are typically recorded on instruments such as a Perkin-Elmer 1600 series or a Perkin-Elmer Spectrum BX FT-IR spectrometer scripps.edu. Specific IR peaks can indicate the presence of certain bonds and functional groups within the this compound molecule scripps.edu.

These spectroscopic techniques are fundamental in confirming the identity and purity of this compound, especially when comparing synthetic and natural samples scripps.edu.

Chromatographic Separation and Quantification Methods (e.g., HPLC)

Chromatographic techniques are essential for the isolation, purification, and quantification of this compound from complex mixtures, such as marine sponge extracts or synthetic reaction mixtures. High-Performance Liquid Chromatography (HPLC) is a widely used method.

High-Performance Liquid Chromatography (HPLC): HPLC is employed for separating this compound from other compounds and for assessing its purity and stability scripps.eduuni-konstanz.de. HPLC separates components based on their differential affinities for a stationary phase and a mobile phase openaccessjournals.com. In the context of this compound research, HPLC is used for analytical purposes, such as monitoring the stability of synthetic this compound over time, where the compound appears as a peak at a specific retention time (e.g., 7.7 minutes) scripps.edu. Reversed-phase HPLC (RP-HPLC) is a common mode, where the stationary phase is non-polar and a polar solvent is used as the mobile phase, causing more non-polar compounds to move slower and more polar compounds to move faster youtube.com. Bioassay-guided microfractionation protocols often utilize RP-HPLC to identify molecular ions associated with antibacterial fractions in sponge extracts researchgate.net.

Bioassay Techniques for Activity Assessment (e.g., cell motility assays, antimicrobial assays)

Bioassays are critical for evaluating the biological activities of this compound, including its effects on cell motility and its antimicrobial properties.

Cell Motility Assays: this compound has been investigated for its ability to inhibit cell motility in various cancer cell lines wikipedia.orgresearchgate.net. These assays typically involve observing the migration or invasion of cancer cells in the presence and absence of this compound wikipedia.org. For example, studies have shown that this compound inhibits cell motility in a variety of cancer cell lines wikipedia.org.

Antimicrobial Assays: this compound exhibits antibiotic potential and has been screened for its antibacterial activities wikipedia.orgresearchgate.net.

Microdilution Assays: These assays are commonly used to determine the minimum inhibitory concentration (MIC) of this compound against bacterial species researchgate.net. For instance, this compound has demonstrated moderate broad-spectrum antibacterial properties against both Escherichia coli and Staphylococcus aureus, with a reported MIC of 62.5 µM against both species researchgate.net.

Turbidimetric Growth Assays: These methods offer a solution to diffusion-related challenges encountered in traditional agar (B569324) matrices, providing an initial quantification of antimicrobial efficacy nih.gov. Turbidimetric assays measure changes in bacterial growth (turbidity) over time in the presence of this compound, allowing for the assessment of its inhibitory effects nih.gov.

Bioassay-Guided Microfractionation: This approach combines chromatographic separation (like RP-HPLC) with immediate biological testing of fractions to pinpoint the active compounds researchgate.net. This method has been successfully used to identify this compound as a compound responsible for antibacterial activity in marine sponge extracts researchgate.net.

These bioassay techniques provide crucial insights into this compound's therapeutic potential, particularly its role in inhibiting cell motility and its antimicrobial effects against various bacterial strains wikipedia.orgresearchgate.net.

Future Research Directions and Research Applications

Elucidation of Detailed Molecular Mechanisms of Action

A primary focus for future research on sceptrin (B1680891) involves fully elucidating its detailed molecular mechanisms of action. Recent studies have revealed that this compound exhibits a novel biological activity as an inhibitor of cell motility across a variety of cancer cell lines, including HeLa, metastatic breast cancer (MDA-MB-231), lung cancer (A549), and mouse fibroblasts (3T3) ctdbase.orgctdbase.org. Mechanistically, this inhibitory effect is attributed, at least partially, to this compound's capability to inhibit cell contractility ctdbase.org.

Further investigations have shown that this compound directly binds to monomeric actin with an equilibrium dissociation constant (Kd) of 19.2 ± 0.2 μM, strongly suggesting that its effects on cell motility involve the actin cytoskeleton ctdbase.org. This interaction implies that this compound may interfere with signaling events common to various motogenic pathways or directly influence the cellular contractility machinery, such as actin stress fibers ctdbase.org. Given that small GTPase Rho and its downstream target Rho-associated kinase (ROCK) are critical regulators of actin stress fiber dynamics during cell migration, future research will aim to determine if this compound directly modulates these pathways or their components ctdbase.org.

Beyond its impact on eukaryotic cell motility, earlier research into this compound's antimicrobial properties indicated its ability to disrupt the cell membranes of both prokaryotic and eukaryotic cells . At bacteriostatic concentrations, this compound led to the formation of cell chains in Escherichia coli and slightly inhibited the incorporation of 3H-uridine into RNA, while not affecting DNA, protein, or cell wall precursor incorporation . At higher, bactericidal concentrations, it induced the formation of unusual spheroplasts, suggesting a cell wall effect subsequent to membrane damage . More recently, this compound was identified to bind to MreB, the bacterial equivalent of actin, in Escherichia coli wikidata.orgnu.ac.th. This finding further supports its cytoskeletal involvement and opens avenues for investigating its precise interactions with bacterial cell division and morphology proteins.

Future research will focus on:

Identifying additional specific protein targets and downstream signaling pathways affected by this compound in both eukaryotic and prokaryotic cells.

Characterizing the exact binding sites and conformational changes induced by this compound on actin, MreB, and other interacting proteins.

Utilizing advanced imaging techniques and proteomic approaches to map this compound's cellular localization and its dynamic interactions with the cytoskeleton and membranes.

Investigating the interplay between its membrane-disrupting properties and its effects on cytoskeletal dynamics.

Exploration of Novel Biological Activities

This compound is known for a broad spectrum of biological activities, making the exploration of novel bioactivities a significant area for future research. Historically, this compound has demonstrated anti-bacterial, anti-fungal, anti-muscarinic, and anti-histaminic properties ctdbase.orguni.lu. It also inhibits depolarization-induced cellular calcium elevation and modulates the activity of somatostatin (B550006) and vasoactive intestinal polypeptide (VIP) ctdbase.orguni.lu. Notably, this compound is recognized as the most potent nonpeptidic inhibitor of somatostatin, suggesting its potential therapeutic utility in conditions like cystic fibrosis and Alzheimer's disease ctdbase.orguni.lu.

The recent discovery of this compound's ability to inhibit cell motility in various cancer cell lines represents a significant novel activity ctdbase.orgctdbase.org. This finding positions this compound as a promising lead for the development of anti-metastatic agents. Encouragingly, studies have shown this compound to be noncytotoxic to monkey liver cells and well-tolerated in mice at 50 mg kg-1, indicating a favorable toxicity profile for further therapeutic development ctdbase.org.

Future research directions include:

Systematic screening of this compound against a wider range of disease models, particularly those involving aberrant cell migration such as chronic inflammation or fibrosis ctdbase.org.

Employing computational prediction tools, such as the Prediction of Activity Spectra for Substances (PASS) program, to forecast additional biological activities that could lead to unforeseen therapeutic applications .

Investigating its immunomodulatory effects or other unexplored physiological impacts, building upon its known interactions with various cellular processes.

Design and Synthesis of Advanced this compound Analogues with Tuned Activities

The availability of this compound through total synthesis in multigram quantities has been a crucial advancement, facilitating extensive evaluation of its biological potential and structure-activity relationships (SAR) ctdbase.orgctdbase.orguni.luuni.lurdrr.io. Initial SAR studies with close analogues of this compound have shown varying potencies, with some being equimolar or less potent than the parent compound in inhibiting cell motility ctdbase.org. This underscores the necessity for rational design and synthesis of advanced analogues.

Future research will heavily rely on:

Systematic Structure-Activity Relationship (SAR) Studies: Detailed SAR investigations are essential to understand how specific structural modifications impact this compound's diverse biological activities, including its anti-motility, antimicrobial, and somatostatin inhibitory effects ctdbase.orguni.luvrachi.nameresearchgate.net. This will involve synthesizing a library of analogues with targeted changes to the cyclobutane (B1203170) core, pyrrole-imidazole moieties, and peripheral substituents. For example, the number of bromine atoms in related pyrrole-imidazole alkaloids has been shown to correlate with feeding deterrent potency, suggesting that halogenation patterns could be a key parameter to explore for tuned activities bioregistry.io.

Rational Design of Analogues: Leveraging computational chemistry and molecular modeling to design analogues with improved potency, selectivity, metabolic stability, and pharmacokinetic profiles for specific therapeutic applications . This could involve fragment-based drug design or virtual screening approaches.

Scalable and Efficient Synthesis: Continued development of highly efficient and scalable synthetic routes for this compound and its analogues, addressing the challenges posed by its complex architecture and high nitrogen content ctdbase.orguni.luuni.luuni.lurdrr.iolibretexts.org. The ability to produce gram-scale quantities is vital for preclinical testing and potential commercialization ctdbase.org.

Utilization of this compound as a Chemical Biology Research Tool

Given its unique mechanism of action and favorable toxicity profile, this compound holds significant promise as a chemical biology research tool. Its ability to inhibit cell motility and bind to monomeric actin makes it an invaluable probe for dissecting the intricate mechanisms governing cell migration and the dynamics of the actin cytoskeleton ctdbase.orgctdbase.org. The identification of its interaction with bacterial MreB further extends its utility to studying bacterial cell biology, particularly processes related to cell shape and division wikidata.orgnu.ac.th.

Future research will focus on:

Probe Development: Designing and synthesizing functionalized this compound analogues, such as fluorescently tagged versions or affinity probes, to enable visualization of its cellular localization and direct interaction with target proteins in live cell imaging and pull-down assays nu.ac.th.

Mechanism Elucidation: Employing this compound as a perturbing agent to unravel complex biological pathways, particularly those involving cytoskeletal dynamics, cell contractility, and bacterial cell wall synthesis ctdbase.orgwikidata.org.

Target Identification: Utilizing this compound-based chemical proteomics approaches to identify novel, unanticipated protein targets that contribute to its observed biological activities . This could involve activity-based protein profiling (ABPP) or affinity purification coupled with mass spectrometry.

Drug Discovery Validation: Using this compound as a reference compound to validate new drug targets or to screen for compounds with similar mechanisms of action, thereby accelerating drug discovery efforts ctdbase.orgctdbase.org.

Investigation of Biosynthetic Enzymes and Genetic Pathways

This compound, a dimeric pyrrole-imidazole alkaloid, is naturally isolated from marine sponges, notably Agelas sceptrum ctdbase.orguni.lurdrr.io. A long-standing hypothesis suggests its biogenesis involves the intermolecular head-to-head [2+2] dimerization of the marine metabolite oroidin (B1234803), or its derivative hymenidin (B1674120) ctdbase.orguni.luuni.lurdrr.iobioregistry.io. While synthetic approaches have achieved this dimerization photochemically, the natural chirality of this compound ([α]D - 7.4°) indicates an enzyme-catalyzed process, potentially representing the first example of a biological [2+2] cycloaddition.

Recent studies have provided insights into the potential enzymatic mechanisms, suggesting that the biosynthesis of dimeric pyrrole-imidazole alkaloids, including this compound, may involve a single-electron transfer (SET)-promoted [2+2] cycloaddition to form their characteristic cyclobutane core uni.lu. Direct experimental evidence from cell-free enzyme preparations of marine sponges (Agelas sceptrum and Stylissa caribica) has confirmed oroidin as a precursor to more complex pyrrole-aminoimidazole alkaloids, such as the sceptrins uni.lu.

Future research in this area will focus on:

Enzyme Identification and Characterization: Isolating and characterizing the specific enzymes responsible for the dimerization of oroidin/hymenidin to this compound, particularly those mediating the proposed SET-promoted [2+2] cycloaddition.

Genetic Pathway Elucidation: Identifying the genes encoding these biosynthetic enzymes within the sponge genome or its associated microbiome, which is often responsible for producing marine natural products. This could involve metagenomic or transcriptomic approaches.

Mechanism of Stereoselectivity: Investigating how marine organisms achieve the observed stereoselectivity in this compound's biosynthesis, given that synthetic photochemical routes typically yield racemic mixtures uni.lu.

Biomimetic Synthesis: Leveraging insights from the natural biosynthetic pathways to develop more efficient and environmentally friendly biomimetic synthetic routes for this compound and its analogues.

Interconversion Studies with Related Pyrrole-Imidazole Alkaloids

This compound is a key member of the diverse pyrrole-imidazole alkaloid (PIA) family, which encompasses numerous structurally related metabolites from marine sponges ctdbase.orgbioregistry.iolibretexts.org. A significant area of future research involves exploring the interconversion pathways between this compound and other PIAs, both from a synthetic and a biosynthetic perspective.

A notable example is the proposed role of this compound as a precursor to other related alkaloids, such as ageliferin (B1246841) uni.lulibretexts.org. Synthetic transformations have already demonstrated the fascinating conversion of this compound to ageliferin, yielding gram quantities of the latter uni.lulibretexts.org. This conversion can be achieved through a ctdbase.org-sigmatropic rearrangement of this compound, where the vinylcyclobutane moiety of this compound is regenerated into the cyclohexene (B86901) core of ageliferin, for instance, under microwave irradiation.

Future research will aim to:

Map Interconversion Pathways: Systematically investigate other potential interconversion pathways between this compound and various PIAs, including nagelamide E, oxythis compound, nakamuric acid, and 15′-oxoadenothis compound uni.lubioregistry.iolibretexts.org.

Elucidate Enzymatic Transformations: Identify and characterize the enzymes responsible for these interconversions in nature, providing a comprehensive understanding of the PIA biosynthetic network.

Synthetic Diversification: Develop new synthetic methodologies that leverage this compound as a versatile scaffold for the efficient and modular synthesis of diverse PIA analogues, potentially leading to new bioactive compounds.

Chemoenzymatic Synthesis: Explore chemoenzymatic approaches that combine synthetic chemical steps with enzymatic transformations to achieve complex interconversions with high selectivity and yield.

Applications in Mechanistic Chemical Synthesis

The total synthesis of this compound has been a formidable challenge in organic chemistry, driven by its intricate cyclobutane core, high nitrogen content, and unique connectivity uni.luuni.luuni.lurdrr.iolibretexts.org. The successful development of various synthetic strategies has provided invaluable insights into novel reaction mechanisms and synthetic methodologies.

Breakthroughs include the concise four-step racemic synthesis involving a photochemical intermolecular [2+2] dimerization of a hymenidin surrogate, which directly constructs the challenging cyclobutane core uni.lurdrr.io. Furthermore, enantioselective total syntheses have been achieved, often employing programmed fragmentation of an oxaquadricyclane, showcasing elegant solutions to stereochemical control uni.lulibretexts.org. These synthetic efforts have also necessitated a deep exploration of the fundamental chemistry of highly functionalized heterocycles, particularly the 2-aminoimidazole moiety, without relying heavily on protecting groups libretexts.org.

Future research in mechanistic chemical synthesis will continue to utilize this compound as a benchmark and inspiration for:

Novel Cycloaddition Reactions: Developing new and improved [2+2] cycloaddition methodologies, including catalyst-controlled or single-electron transfer (SET)-promoted variants, to access cyclobutane-containing structures with high efficiency and selectivity uni.lu. This includes exploring the divergent formation of different core skeletons (e.g., this compound vs. ageliferin) via controlled cycloadditions uni.lu.

Asymmetric Synthesis: Advancing enantioselective synthetic strategies for complex natural products, potentially through new chiral catalysts or biomimetic approaches that mimic enzymatic stereocontrol uni.lulibretexts.org.

Flow Chemistry and Automation: Implementing continuous flow chemistry and automated synthesis platforms to enable scalable and more sustainable production of this compound and its analogues, overcoming limitations of traditional batch processes. This could involve 3D-printed PhotoFlow reactors for photochemical reactions.

Heterocycle Chemistry: Further exploring the reactivity and synthetic utility of nitrogen-rich heterocycles present in this compound, such as the 2-aminoimidazole, to expand the synthetic toolbox for complex alkaloid synthesis libretexts.org.

Reaction Mechanism Elucidation: Conducting detailed mechanistic studies of key synthetic steps, such as the photochemical dimerization or rearrangement reactions, to gain a deeper understanding of reaction pathways and improve control over selectivity and yield.

Q & A

Q. What are the key steps in the total synthesis of sceptrin, and how have they been optimized for efficiency?

The total synthesis of this compound involves a multi-step sequence, including oxaquadricyclane rearrangement, chemo- and regioselective halogenation, and 2-aminoimidazole formation. The Baran laboratory achieved a concise route with a 24% overall yield from dimethyl acetylenedicarboxylate, minimizing chromatographic steps . Optimization focused on reducing synthetic complexity and improving regioselectivity in halogenation.

Q. How is the absolute stereochemistry of this compound determined, and what methods address ambiguities in structural assignments?

X-ray crystallography with anomalous dispersion was critical for revising this compound’s absolute configuration. Early assignments using enantio-impure samples (75% ee) led to errors, but recrystallization of natural this compound and modern crystallographic techniques (Flack factor = −0.002(5)) confirmed the corrected stereochemistry .

Q. What experimental models are used to assess this compound’s anti-cancer activity, and how are motility assays designed?

this compound’s inhibition of cancer cell motility is tested using wound-healing or transwell assays in cervical, breast, and lung cancer cell lines. Researchers measure contraction via actin cytoskeleton dynamics and quantify motility reduction using time-lapse microscopy. Toxicity is concurrently evaluated via apoptosis and proliferation assays .

Q. How do NMR and CD spectroscopy contribute to structural elucidation of this compound derivatives?

1H and 13C NMR distinguish this compound’s four methine signals and olefinic protons, while CD spectra confirm absolute configurations by comparing optical activity with literature data. For example, bromothis compound’s structure was validated using HRFABMS and NMR shifts .

Q. What are the standard protocols for evaluating this compound’s antibacterial activity?

Disk diffusion assays (10 μg/disk) against B. subtilis, S. aureus, and E. coli determine minimum inhibitory concentrations (MIC). Bacteriostatic effects are assessed via bacterial growth curves, RNA/DNA synthesis inhibition, and membrane disruption assays (e.g., K+ release and spheroplast formation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in structural data for this compound and related alkaloids like ageliferin?

Discrepancies arise from enantio-impure samples or outdated crystallographic methods. Modern approaches include:

  • Re-isolating natural compounds for high-purity X-ray analysis.
  • Cross-validating with synthetic intermediates of known stereochemistry.
  • Using anomalous dispersion to refine Flack parameters .

Q. What strategies are employed to study structure-activity relationships (SAR) in this compound derivatives?

SAR studies compare brominated analogs (e.g., dibromothis compound, debromothis compound) via cytotoxicity assays (e.g., P388 leukemia cells) and antibacterial disk tests. Key findings show methoxyaminal groups enhance activity over carbinolamines, and bromination patterns influence potency .

Q. How is this compound’s interaction with metal ions (e.g., Au³⁺) characterized, and what binding constants are reported?

Job plot analysis and Benesi-Hildebrand equations quantify this compound-Au³⁺ interactions. A 5 mM this compound solution titrated with Au³⁺ (2.5–100 μM) shows binding constants (Kb) derived from absorption changes at 600 nm, with stoichiometry confirmed via molar ratio plots .

Q. What biosynthetic insights have been gained from synthetic studies of this compound?

Asymmetric synthesis revealed enantiodivergence in biosynthetic pathways, suggesting this compound and ageliferin may arise from divergent oxidative dimerization of precursor monomers. This challenges earlier assumptions of shared biosynthetic routes .

Q. How do researchers address translational challenges in this compound’s therapeutic potential, given its in vitro efficacy?

Preclinical testing focuses on:

  • Scalable synthesis (multi-gram quantities via optimized routes).
  • Toxicity profiling in primary cell lines and animal models.
  • Mechanistic studies linking motility inhibition to actin polymerization or Rho GTPase pathways .

Q. Methodological Notes

  • Data Validation : Cross-reference synthetic yields, MIC values, and binding constants with original studies to avoid replication issues .
  • Contradictions : Re-examine early structural assignments using modern crystallographic standards .
  • Experimental Design : Use SPIDER or PICO frameworks to refine research questions, ensuring specificity and methodological rigor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sceptrin
Reactant of Route 2
Reactant of Route 2
Sceptrin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.